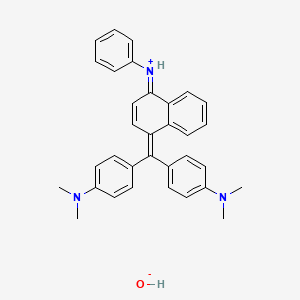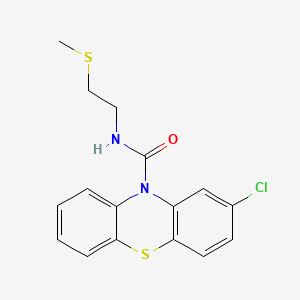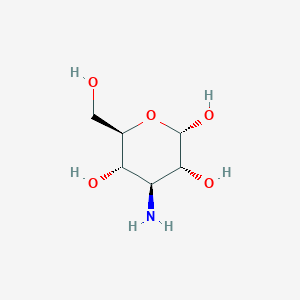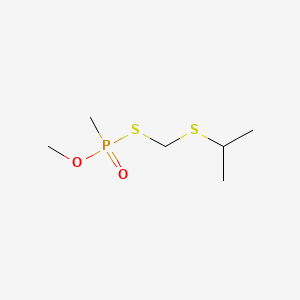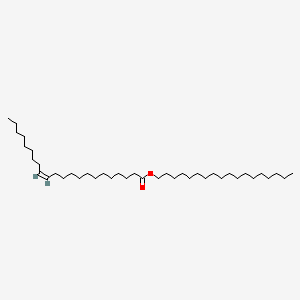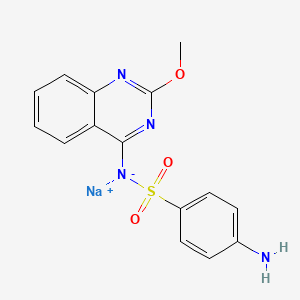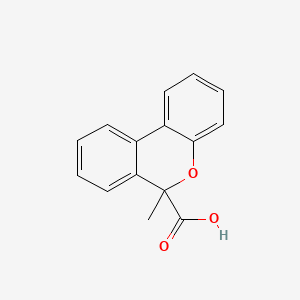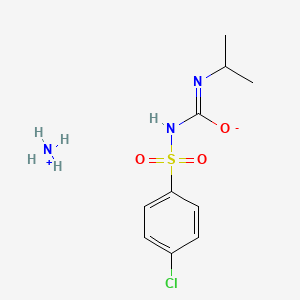
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is a complex organic compound with the molecular formula C24H18N6O12S2 and a molecular weight of 646.56272 . This compound is known for its unique structure, which includes two diazonium groups attached to a naphthalenedisulphonate core. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalenedisulphonic acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to prevent the decomposition of the diazonium compound. The final product is usually purified through recrystallization or other separation techniques to achieve high purity .
化学反応の分析
Types of Reactions
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazonium groups can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions include azo dyes, which are widely used in the textile industry, and various nitro and amino derivatives that have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
- Bis(2-methoxybenzenediazonium) naphthalenedisulphonate
- Bis(4-nitrobenzenediazonium) naphthalenedisulphonate
- Bis(2-methoxy-4-chlorobenzenediazonium) naphthalenedisulphonate
Uniqueness
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and stability. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
特性
CAS番号 |
56307-70-1 |
|---|---|
分子式 |
C10H6O6S2.2C7H6N3O3 C24H18N6O12S2 |
分子量 |
646.6 g/mol |
IUPAC名 |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O3/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;2*1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChIキー |
XJKNMSTXNPXTMT-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
